molecular formula C35H54BNO2 B13150272 9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

Cat. No.: B13150272
M. Wt: 531.6 g/mol
InChI Key: WIYLUNGBHKNDJO-UHFFFAOYSA-N
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Description

9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a heptadecanyl group attached to the ninth position of the carbazole ring and two tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to the second position. It is widely used as an intermediate in the synthesis of small molecules and polymers, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole typically involves the following steps:

    Starting Material: The synthesis begins with 2,7-Dibromo-9-(9-heptadecyl)carbazole.

    Borylation Reaction: The dibromo compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Suzuki-Miyaura coupling reactions typically use palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.

Major Products:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Boronic acids.

    Substitution: Various aryl or vinyl-substituted carbazole derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Carbazole derivatives have shown potential in drug development due to their biological activity. This compound could be explored for similar applications.

Industry:

    Material Science: The compound is used in the development of advanced materials for electronic and optoelectronic applications.

Mechanism of Action

The mechanism of action of 9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole primarily involves its role as an intermediate in chemical reactions. The boronic ester groups facilitate Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This makes it a valuable building block in the synthesis of complex organic molecules and polymers .

Comparison with Similar Compounds

  • 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
  • 9-(1- n -Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
  • 9-(9-Heptadecanyl)-2,7-diboronic Acid Bis(pinacol) Ester

Uniqueness:

Properties

Molecular Formula

C35H54BNO2

Molecular Weight

531.6 g/mol

IUPAC Name

9-heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

InChI

InChI=1S/C35H54BNO2/c1-7-9-11-13-15-17-21-29(22-18-16-14-12-10-8-2)37-32-24-20-19-23-30(32)31-26-25-28(27-33(31)37)36-38-34(3,4)35(5,6)39-36/h19-20,23-27,29H,7-18,21-22H2,1-6H3

InChI Key

WIYLUNGBHKNDJO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3C(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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